2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid

Description

Structural Identification and Nomenclature

The systematic nomenclature of this compound reflects its complex structural architecture, which incorporates multiple functional groups arranged around a bicyclic quinoline framework. The compound is officially registered under Chemical Abstracts Service number 438212-75-0, providing a unique identifier for this specific molecular entity. The systematic name follows International Union of Pure and Applied Chemistry conventions, clearly delineating the positions of each substituent relative to the quinoline core structure.

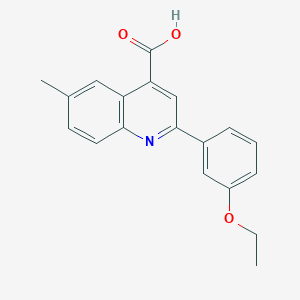

The molecular structure features a quinoline backbone, which itself consists of a benzene ring fused to a pyridine ring, creating the characteristic heterocyclic aromatic system. At the 2-position of this quinoline core, a 3-ethoxyphenyl group is attached, where the ethoxy substituent (-OCH₂CH₃) is positioned at the meta position of the phenyl ring. The 6-position of the quinoline ring bears a methyl group, while the 4-position carries the carboxylic acid functionality that defines this compound class. This substitution pattern creates a molecule with significant steric and electronic complexity.

The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(C1=CC(C2=CC=CC(OCC)=C2)=NC3=CC=C(C)C=C13)O, which provides a linear notation for the three-dimensional structure. The compound's molecular weight of 307.34 daltons reflects the substantial molecular framework, while the molecular formula C₁₉H₁₇NO₃ indicates the presence of nineteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms distributed across the ethoxy, methyl, and carboxylic acid functional groups.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 438212-75-0 |

| Molecular Formula | C₁₉H₁₇NO₃ |

| Molecular Weight | 307.34 daltons |

| Simplified Molecular Input Line Entry System | O=C(C1=CC(C2=CC=CC(OCC)=C2)=NC3=CC=C(C)C=C13)O |

| MDL Number | MFCD03233448 |

Historical Context in Heterocyclic Chemistry

The development of quinoline-4-carboxylic acid derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with roots tracing back to the fundamental discoveries of quinoline itself in the 19th century. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol," meaning "white oil" in Greek. This early isolation marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the sophisticated derivatives observed today.

The synthetic pathways leading to compounds such as this compound have their origins in classical reactions developed over more than a century of organic chemistry research. The Pfitzinger reaction, developed as a method for synthesizing quinoline-4-carboxylic acids from isatin and carbonyl compounds in the presence of base, represents one of the foundational synthetic approaches in this field. Similarly, the Doebner reaction, which involves the combination of aromatic amines with aldehydes and pyruvic acid to form quinoline-4-carboxylic acids, has provided another crucial synthetic route.

The historical significance of quinoline derivatives extends beyond purely synthetic considerations to encompass their recognition as important pharmacological scaffolds. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, with quinine serving as perhaps the most famous example of quinoline's medicinal importance. This natural precedent established quinoline-4-carboxylic acid derivatives as attractive targets for synthetic modification, leading to the systematic exploration of substitution patterns that characterize modern research in this area.

The emergence of compounds featuring complex substitution patterns, such as the ethoxyphenyl and methyl groups found in this compound, reflects advances in synthetic methodology that allow for precise control over molecular architecture. These developments have been facilitated by improvements in reaction conditions, including the application of microwave irradiation and other modern techniques that enable more efficient synthesis of these complex heterocyclic structures.

Position Within Quinoline-4-carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of quinoline-4-carboxylic acid derivatives, representing a specific example of how systematic structural modification can be applied to the quinoline scaffold. The compound belongs to a class of 2-arylquinoline-4-carboxylic acids, where aromatic substituents at the 2-position provide opportunities for modulating molecular properties through electronic and steric effects.

The structural relationship between this compound and other members of the quinoline-4-carboxylic acid family can be understood through comparison with related derivatives. For instance, the closely related compound 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid, which features a methoxy group instead of an ethoxy group at the same position on the phenyl ring, demonstrates how subtle structural modifications can be systematically explored. Similarly, compounds such as 6-methylquinoline-4-carboxylic acid represent the core structural framework without the 2-aryl substitution, illustrating the incremental complexity that can be built into these systems.

The synthetic accessibility of this compound and its analogs has been enhanced by the development of reliable synthetic methodologies. Research has demonstrated that the Doebner reaction can be particularly effective for synthesizing quinoline-4-carboxylic acid derivatives when aromatic amines possessing electron-donating groups are employed. This observation is particularly relevant to the synthesis of compounds featuring ethoxy substituents, as the electron-donating nature of the ethoxy group can facilitate the cyclization processes required for quinoline formation.

The compound also exemplifies current trends in heterocyclic chemistry toward the synthesis of molecules with multiple sites of structural variation. The presence of both the 6-methyl group and the 3-ethoxyphenyl substituent provides two distinct points of molecular diversity that can be systematically modified to explore structure-activity relationships. This approach aligns with contemporary medicinal chemistry strategies that emphasize the systematic exploration of chemical space around promising molecular scaffolds.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₉H₁₇NO₃ | 307.34 | Ethoxy substitution, 6-methyl group |

| 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | 279.29 | Methoxy substitution |

| 6-Methylquinoline-4-carboxylic acid | C₁₁H₉NO₂ | 187.19 | Simple 6-methyl substitution |

Properties

IUPAC Name |

2-(3-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-14-6-4-5-13(10-14)18-11-16(19(21)22)15-9-12(2)7-8-17(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCSBSQAHAKWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction and Its Variants

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acids, including 2-aryl derivatives.

Mechanism : The reaction starts with alkaline hydrolysis of isatin to form 2-(2-aminophenyl)-2-oxoacetic acid, which then condenses with a ketone enolate to form an imine intermediate. Subsequent cyclization and hydrolysis yield the quinoline-4-carboxylic acid core.

Microwave-Assisted Pfitzinger Reaction : Enhances reaction rates and yields by applying microwave irradiation to substituted isatins and ketones, producing quinoline-4-carboxylic acids efficiently.

TMSCl-Promoted One-Step Esterification and Cyclization : An improved method uses N,N-dimethylaminones and substituted isatins in alcohol solvents with TMSCl to simultaneously form the quinoline ring and ester/acid group at the 4-position under mild conditions.

Limitations and Solutions : The presence of sensitive substituents (e.g., ethoxy groups) can be incompatible with harsh Pfitzinger conditions. To address this, Suzuki coupling is performed either before or after quinoline ring formation to install sensitive aryl groups.

Suzuki Coupling for Aryl Substitution

Application : To introduce the 3-ethoxyphenyl group at the 2-position, Suzuki cross-coupling is employed on halogenated quinoline intermediates.

Routes :

Esterification and Deprotection : Methyl esters are often formed via cesium salt intermediates and iodomethane methylation. Deprotection to carboxylic acid can be challenging due to steric hindrance from methyl groups, requiring harsh base hydrolysis or alternative methods such as boron tribromide (BBr3) treatment.

Doebner Reaction

One-Pot Synthesis : Combines aniline derivatives, aldehydes, and pyruvic acid or α-ketobutyric acid in aqueous or mixed solvents (e.g., water-ethanol 1:1) with catalysts like CuBr2.

Advantages : Mild conditions, operational simplicity, and good yields.

Catalyst Effects : CuBr2 catalysis significantly improves yield and selectivity for quinoline-4-carboxylic acids.

Example : Synthesis of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid analogs with yields up to 90%.

Catalyst-Assisted Green Synthesis

Magnetic Nanoparticle Catalysts : Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyzes the synthesis of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80 °C.

Benefits : High yields, short reaction times, easy catalyst recovery by magnet, and reusability.

Procedure : Stirring arylaldehyde, pyruvic acid, and aniline derivatives with the catalyst, followed by recrystallization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Pfitzinger Reaction | Isatin + substituted ketone, alkaline, heat | Well-established, versatile | Sensitive groups may degrade | 60–85 |

| Microwave-Assisted Pfitzinger | Substituted isatin + ketone, microwave | Faster, higher yields | Requires microwave equipment | 75–90 |

| TMSCl-Promoted One-Step | N,N-dimethylaminones + substituted isatin + R3OH | Mild, one-step esterification & cyclization | Limited to certain substituents | 70–88 |

| Suzuki Coupling (Post-quinoline) | Halogenated quinoline + boronic acid, Pd catalyst | Enables sensitive aryl group installation | Requires Pd catalyst, multiple steps | 65–90 |

| Doebner Reaction + CuBr2 | Aniline + aldehyde + pyruvic acid, CuBr2 catalyst | One-pot, mild, aqueous solvent | Catalyst removal needed | 75–90 |

| Magnetic Nanoparticle Catalyst | Arylaldehyde + pyruvic acid + aniline, solvent-free, 80 °C | Green, reusable catalyst, high yield | Catalyst synthesis required | 80–95 |

Research Findings and Notes

The Pfitzinger reaction remains the foundational method for quinoline-4-carboxylic acid synthesis, but its harsh conditions limit the tolerance of sensitive substituents like ethoxy groups on the phenyl ring. Therefore, Suzuki coupling is often employed to introduce such groups after quinoline core formation to avoid decomposition.

Esterification challenges arise with methyl groups at C3, requiring strong base hydrolysis or BBr3 treatment for deprotection to the acid form, as milder Fischer–Speier esterification is low yielding.

The Doebner reaction catalyzed by CuBr2 in water-ethanol mixtures offers a mild, efficient alternative for quinoline-4-carboxylic acid derivatives, with good functional group tolerance and yields up to 90%.

The use of magnetic nanoparticle catalysts enables solvent-free synthesis with easy catalyst recovery and reuse, aligning with green chemistry principles.

Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the structure and purity of synthesized compounds, with characteristic signals for carboxylic acid protons and aromatic substituents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives are studied for their potential as therapeutic agents for various diseases.

Industry: The compound can be used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Antitubercular Activity

Cytotoxic Activity

- 2–(4-(Dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b): Showed strong cytotoxicity against HepG2 (IC₅₀ = 17.2 mg/mL) and HCT116 (IC₅₀ = 14.8 mg/mL) .

- Ethyl 3-(6-bromo-2-(4-(dimethylamino)styryl)quinolin-4-yl)-2-cyano-3-oxopropanoate (8a): Moderate activity against HepG2 (IC₅₀ = 26.2 mg/mL) .

- Target compound : Ethoxy substitution may confer different pharmacokinetic profiles compared to styryl or brominated analogs.

Enzyme Inhibition

- Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate: Inhibited Mtb gyrase supercoiling at 10 µM, with molecular docking confirming binding to the enzyme active site .

Biological Activity

2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS Number: 438212-75-0) is a compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₉H₁₇NO₃

- Molecular Weight : 305.35 g/mol

- Functional Groups : Carboxylic acid, ethoxy group, and methyl group on the quinoline ring.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various biochemical pathways, which may contribute to its anticancer and antimicrobial properties.

- Interaction with Biomolecules : It interacts with DNA and proteins through non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for its biological effects.

- Cellular Uptake : Its solubility in organic solvents suggests a capacity for cellular membrane penetration, enhancing its bioavailability and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound's mechanism involves the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| This compound | < 16 | Mtb |

| Other Quinoline Derivatives | Varies | Various |

Anticancer Activity

The compound has shown promising anticancer activity in several studies. It has been tested against different cancer cell lines, demonstrating significant cell growth inhibition.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.0 | Cytotoxicity |

| MCF-7 | 7.5 | Cytotoxicity |

Case Studies

-

Study on Antimycobacterial Activity :

A study focused on the synthesis and evaluation of various arylated quinoline carboxylic acids, including this compound, found that it effectively inhibited both replicating and non-replicating forms of Mtb. The study utilized the modified agar dilution method (MABA) and demonstrated an MIC of <16 µg/mL against Mtb strains . -

Anticancer Evaluation :

In another research effort, the compound was evaluated for its anticancer properties against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The results indicated that the compound induced apoptosis in these cells, with IC50 values suggesting potent cytotoxic effects .

Q & A

Basic: What are the primary synthetic routes for 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization or substitution reactions. A common approach is the acid chloride intermediate formation via refluxing the carboxylic acid precursor with thionyl chloride (SOCl₂) at 80°C for 5 hours, followed by coupling with amines or alcohols. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid was converted to its acid chloride and reacted with substituted anilines in tetrahydrofuran (THF) using sodium hydride as a base, yielding derivatives with 72–80% efficiency . Optimization of stoichiometry (e.g., 1.5 eq. amine) and solvent polarity (ethyl acetate/petroleum ether for TLC monitoring) is critical for purity.

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., δ 10.82 ppm for amide protons in DMSO-d₆) and confirms quinoline ring substitution patterns .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at 1685 cm⁻¹ for carboxylic acid derivatives) .

- Mass Spectrometry (ESI) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 358.17 for chlorophenyl derivatives) .

- HPLC : Ensures ≥97% purity using reverse-phase columns and UV detection .

Basic: How is the antitubercular activity of quinoline-4-carboxylic acid derivatives evaluated experimentally?

Answer:

The Microplate Alamar Blue Assay (MABA) is standard for assessing activity against Mycobacterium tuberculosis H₃₇Rv. Compounds are tested at concentrations up to 16 µg/mL, with MIC (Minimum Inhibitory Concentration) values determined by fluorescence shift (resazurin reduction). For example, ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate showed MIC = 16 µg/mL and inhibited Mtb gyrase supercoiling at 10 µM . Dose-response curves and molecular docking (e.g., AutoDock Vina) validate target engagement .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) affect structure-activity relationships (SAR) in quinoline derivatives?

Answer:

Substituents at the 3- and 6-positions significantly modulate bioactivity:

- 3-Ethoxy vs. 3-Methoxy : Ethoxy’s larger size enhances lipophilicity, improving membrane permeability but potentially reducing solubility. Methoxy groups may favor π-stacking in enzyme active sites .

- 6-Methyl Group : Enhances metabolic stability by steric hindrance against cytochrome P450 oxidation .

- Carboxylic Acid vs. Ester : The free acid improves water solubility for in vitro assays, while esters (e.g., ethyl) enhance bioavailability in vivo .

Advanced: What computational strategies are used to predict the binding affinity of this compound to bacterial targets?

Answer:

- Molecular Docking : Tools like AutoDock or Schrödinger Suite model interactions with Mtb gyrase (PDB: 1KLM). Strong binding is indicated by hydrogen bonds with Asp533 and hydrophobic contacts with Val167 .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS). Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Advanced: How can researchers address stability and degradation issues during storage and handling?

Answer:

- Storage : Maintain under inert gas (N₂) at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Light Sensitivity : UV-Vis spectroscopy (λmax 320 nm) identifies photo-degradation products; amber glass vials are recommended .

Advanced: How should contradictions in biological activity data between studies be resolved?

Answer:

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for MIC determination).

- Meta-Analysis : Compare datasets from PubChem (AID 1346993) and ChEMBL, adjusting for variables like bacterial strain variability or compound purity .

- Mechanistic Studies : Use CRISPR-interference or knockout strains to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.